molecular formula C14H15NO2S B14576067 Thieno[2,3-b]quinoline, 2,3-dihydro-6,7-dimethoxy-4-methyl- CAS No. 61323-30-6

Thieno[2,3-b]quinoline, 2,3-dihydro-6,7-dimethoxy-4-methyl-

Cat. No.: B14576067
CAS No.: 61323-30-6
M. Wt: 261.34 g/mol
InChI Key: RTUTXOQVHGUIBX-UHFFFAOYSA-N
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Description

Thieno[2,3-b]quinoline, 2,3-dihydro-6,7-dimethoxy-4-methyl- is a heterocyclic compound that belongs to the class of thienoquinolines These compounds are characterized by a fused ring system consisting of a thiophene ring and a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thieno[2,3-b]quinoline, 2,3-dihydro-6,7-dimethoxy-4-methyl- typically involves cyclization reactions. One common method is the cyclocondensation of 2-aminothiophenes with appropriate aldehydes or ketones under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or trifluoroacetic acid. The reaction mixture is heated to reflux, and the product is isolated by crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Thieno[2,3-b]quinoline, 2,3-dihydro-6,7-dimethoxy-4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline derivatives, dihydro derivatives, and substituted thienoquinolines. These products have diverse applications in medicinal chemistry and material science .

Scientific Research Applications

Thieno[2,3-b]quinoline, 2,3-dihydro-6,7-dimethoxy-4-methyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of Thieno[2,3-b]quinoline, 2,3-dihydro-6,7-dimethoxy-4-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thieno[2,3-b]quinoline, 2,3-dihydro-6,7-dimethoxy-4-methyl- is unique due to its specific ring fusion and substitution pattern.

Properties

CAS No.

61323-30-6

Molecular Formula

C14H15NO2S

Molecular Weight

261.34 g/mol

IUPAC Name

6,7-dimethoxy-4-methyl-2,3-dihydrothieno[2,3-b]quinoline

InChI

InChI=1S/C14H15NO2S/c1-8-9-4-5-18-14(9)15-11-7-13(17-3)12(16-2)6-10(8)11/h6-7H,4-5H2,1-3H3

InChI Key

RTUTXOQVHGUIBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCSC2=NC3=CC(=C(C=C13)OC)OC

Origin of Product

United States

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